molecular formula C7H12N4O2S B13002588 4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide

4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide

Katalognummer: B13002588
Molekulargewicht: 216.26 g/mol
InChI-Schlüssel: QRWOKXGZRGYYGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide: is an organic compound with the molecular formula C7H12N4O2S This compound has garnered interest in the scientific community due to its unique chemical and biological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide typically involves the reaction of 4-chloro-N,N-dimethylpyridine-3-sulfonamide with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: 4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Wirkmechanismus

The mechanism of action of 4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various cellular processes, making the compound a potential candidate for drug development.

Vergleich Mit ähnlichen Verbindungen

    5-Chloro-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide: This compound has a similar structure but with a chlorine atom at the 5-position, which can influence its reactivity and biological activity.

    2-Hydrazinyl-N,N-dimethylpyridine-4-sulfonamide: This isomer has the hydrazinyl group at the 2-position, leading to different chemical and biological properties.

Uniqueness: 4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities

Eigenschaften

Molekularformel

C7H12N4O2S

Molekulargewicht

216.26 g/mol

IUPAC-Name

4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide

InChI

InChI=1S/C7H12N4O2S/c1-11(2)14(12,13)7-5-9-4-3-6(7)10-8/h3-5H,8H2,1-2H3,(H,9,10)

InChI-Schlüssel

QRWOKXGZRGYYGD-UHFFFAOYSA-N

Kanonische SMILES

CN(C)S(=O)(=O)C1=C(C=CN=C1)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.